(R)-Pulegone Oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUGTKAUAMKFPM-PVSHWOEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(=O)C1)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2(C(=O)C1)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452057 | |
| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308358-04-5 | |
| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Pulegone Oxide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(R)-Pulegone oxide , with the IUPAC name (1R,5R)-1,6,6-trimethyl-7-oxabicyclo[4.1.0]heptan-3-one , is a chiral bicyclic epoxide derived from the naturally occurring monoterpene, (R)-(+)-pulegone. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and characterization protocols, and an exploration of its reactivity, with a particular focus on its role as a key metabolic intermediate in the toxicology of pulegone.
Core Molecular Attributes and Physical Properties
This compound is a volatile, colorless to pale yellow liquid or solid with a minty, camphoraceous odor.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| CAS Number | 308358-04-5 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Odor | Minty, camphoraceous | [1] |
| Melting Point | 44 °C (in hexane) | |
| Boiling Point | 245.1 ± 23.0 °C (Predicted) | |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |
Synthesis and Spectroscopic Characterization
The primary route to this compound is through the stereoselective epoxidation of the exocyclic double bond of (R)-(+)-pulegone. The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide.
Stereoselective Epoxidation of (R)-(+)-Pulegone
The epoxidation of α,β-unsaturated ketones like pulegone can be achieved using various reagents. The choice of reagent and reaction conditions is critical to ensure high yield and stereoselectivity, minimizing the formation of the diastereomeric trans-pulegone oxide.
Key Experimental Insight: The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. Therefore, nucleophilic epoxidation reagents or specific catalytic systems are often preferred for α,β-unsaturated ketones.
Protocol 1: Epoxidation using Alkaline Hydrogen Peroxide
This method is a classic approach for the epoxidation of electron-deficient alkenes. The reaction proceeds via the nucleophilic attack of the hydroperoxide anion.
Step-by-Step Methodology:
-
Dissolve (R)-(+)-pulegone (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.5-2 equivalents).
-
While maintaining the temperature, add a 6M aqueous solution of sodium hydroxide dropwise to maintain the pH between 8 and 9.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Protocol 2: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used electrophilic epoxidizing agent. While typically less reactive towards electron-poor double bonds, the reaction can be driven to completion under appropriate conditions.
Step-by-Step Methodology:
-
Dissolve (R)-(+)-pulegone (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction may require several hours to days for completion.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via silica gel column chromatography.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is scarce, the expected spectral features can be inferred from the structure and data on related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Methyl Groups: Expect three distinct singlets for the three methyl groups. The two geminal methyl groups on the epoxide ring will likely be diastereotopic and thus appear as two separate singlets. The methyl group on the cyclohexane ring will appear as a doublet due to coupling with the adjacent methine proton.
-
Cyclohexane Ring Protons: A series of complex multiplets in the aliphatic region corresponding to the methylene and methine protons of the cyclohexane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region, typically around 200-210 ppm.
-
Epoxide Carbons: Two signals corresponding to the quaternary and tertiary carbons of the epoxide ring, expected in the range of 60-80 ppm.
-
Methyl Carbons: Signals in the upfield region for the three methyl groups.
-
Cyclohexane Ring Carbons: Signals for the methylene and methine carbons of the ring.
IR (Infrared) Spectroscopy:
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Carbonyl Stretch: A strong absorption band around 1710-1730 cm⁻¹ characteristic of a saturated six-membered ring ketone.
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C-O Stretch (Epoxide): One or two bands in the region of 1250 cm⁻¹ and 800-900 cm⁻¹, indicative of the epoxide ring.
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C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect fragmentation pathways involving the loss of small neutral molecules such as CO (m/z = 140) and cleavage of the cyclohexane and epoxide rings.
Chemical Reactivity and Mechanistic Pathways
The chemical reactivity of this compound is dominated by the presence of two key functional groups: the ketone and the epoxide. The strained three-membered ring of the epoxide makes it susceptible to ring-opening reactions under both acidic and basic conditions.
Acid-Catalyzed Ring Opening
In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. The regioselectivity of the attack depends on the stability of the resulting carbocation-like transition state. For pulegone oxide, attack at the more substituted carbon is generally favored.
Diagram of Acid-Catalyzed Ring Opening:
Caption: Mechanism of acid-catalyzed epoxide ring opening.
Base-Catalyzed Ring Opening
Under basic conditions, the ring-opening occurs via an Sₙ2 mechanism, where a strong nucleophile directly attacks one of the epoxide carbons. Steric hindrance plays a major role in determining the site of attack, with the nucleophile preferentially attacking the less substituted carbon.
Metabolic Transformation and Toxicological Implications
The metabolism of (R)-(+)-pulegone is of significant interest in toxicology due to its associated hepatotoxicity.[1] this compound is a key intermediate in the metabolic pathway that leads to the formation of menthofuran, a known hepatotoxin.[3] This transformation is catalyzed by cytochrome P450 enzymes in the liver.[3]
The proposed metabolic pathway involves the epoxidation of pulegone to pulegone oxide, followed by an acid-catalyzed or enzymatic rearrangement to form menthofuran. The formation of menthofuran is a detoxification pathway in some respects, but menthofuran itself can be further metabolized to reactive intermediates that cause cellular damage.
Diagram of the Metabolic Pathway:
Caption: Metabolic conversion of (R)-(+)-pulegone to menthofuran.
Applications and Future Perspectives
The primary interest in this compound stems from its role in the metabolism and toxicity of pulegone. As such, it serves as a critical reference standard in toxicological studies and for the development of analytical methods to detect and quantify pulegone and its metabolites in food and consumer products.
Furthermore, the unique chiral structure of this compound makes it a potential building block in asymmetric synthesis. The epoxide and ketone functionalities offer multiple points for chemical modification, enabling the synthesis of complex chiral molecules.
Future research may focus on:
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Developing more efficient and stereoselective synthetic routes to this compound and its diastereomers.
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A more detailed investigation of its chemical reactivity with a broader range of nucleophiles and under various reaction conditions.
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Further elucidation of its precise role in the toxicological profile of pulegone and the mechanisms of menthofuran formation.
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Exploration of its potential as a chiral starting material in the synthesis of novel bioactive compounds.
References
-
PubChem. (+)-Pulegone. National Center for Biotechnology Information. [Link]
-
INCHEM. PULEGONE AND RELATED SUBSTANCES. [Link]
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-
MDPI. NMR Analysis of Pulegone in Food Products. [Link]
-
ResearchGate. FT-IR spectra of pulegone and pulegone-rich pennyroyal oils over the spectral region 3050-500 cm-1. [Link]
-
Chembuy. This compound | 308358-04-5. [Link]
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An In-Depth Technical Guide to the Biosynthesis of Pulegone and its Derivatives in Mentha Species
This guide provides a comprehensive technical overview of the biosynthetic pathway of pulegone and its key derivatives, such as menthone and menthol, within various Mentha species. It is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism, natural product chemistry, and the development of novel therapeutic agents. This document delves into the enzymatic machinery, subcellular organization, and key regulatory points of this pathway, underpinned by field-proven experimental insights and methodologies.
Introduction: The Significance of Pulegone and its Derivatives in Mentha
The genus Mentha, encompassing species such as peppermint (Mentha x piperita) and spearmint (Mentha spicata), is renowned for its production of a diverse array of monoterpenes, which constitute the bulk of their essential oils. Among these, pulegone holds a pivotal position as a key branch-point intermediate in the biosynthesis of commercially valuable compounds like (-)-menthol, the primary component of peppermint oil. The intricate enzymatic transformations leading to and from pulegone are not only of fundamental biochemical interest but also hold significant implications for the flavor, fragrance, and pharmaceutical industries. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the yield and quality of these high-value natural products. The biosynthesis of these compounds is localized within specialized secretory structures known as peltate glandular trichomes, which are found on the aerial surfaces of the plant.
The Core Biosynthetic Pathway: From Geranyl Diphosphate to Pulegone and Beyond
The biosynthesis of pulegone and its derivatives is a multi-step enzymatic cascade that begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP). This pathway is characterized by a remarkable degree of spatial organization within the secretory cells of the glandular trichomes, with different enzymatic steps occurring in distinct subcellular compartments.
The initial steps of the pathway leading to the formation of the central intermediate, (-)-limonene, take place within the leucoplasts of the secretory cells. Subsequent transformations involving hydroxylations, oxidations, and reductions are distributed between the endoplasmic reticulum, mitochondria, and cytoplasm, necessitating a sophisticated system for the intracellular transport of metabolic intermediates.
The key enzymatic steps in the biosynthesis of pulegone and its subsequent conversion to menthone and menthol are as follows:
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Geranyl Diphosphate Synthase (GPPS): Located in the leucoplasts, GPPS catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP), the universal precursor for all monoterpenes.
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(-)-Limonene Synthase (LS): Also in the leucoplasts, LS directs the cyclization of GPP to form (-)-limonene, the first committed step in the biosynthesis of p-menthane monoterpenes in Mentha.
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(-)-Limonene-3-hydroxylase (L3OH): This cytochrome P450-dependent monooxygenase, associated with the endoplasmic reticulum, hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.
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(-)-trans-Isopiperitenol Dehydrogenase (IPD): This NAD-dependent dehydrogenase is located in the mitochondria and catalyzes the oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone.
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(-)-Isopiperitenone Reductase (IPR): Found in the cytoplasm, IPR, an NADPH-dependent enzyme, reduces the double bond of (-)-isopiperitenone to form (+)-cis-isopulegone.
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(+)-cis-Isopulegone Isomerase (IPGI): This enzyme, also in the cytoplasm, catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone.
-
(+)-Pulegone Reductase (PR): A key enzyme in the pathway, PR, located in the cytoplasm, reduces the endocyclic double bond of (+)-pulegone in an NADPH-dependent manner to produce (-)-menthone and (+)-isomenthone.[1]
-
(-)-Menthone Reductase (MR) and (+)-Neomenthol Dehydrogenase (NMDR): These cytoplasmic reductases catalyze the final step in menthol biosynthesis, the stereospecific reduction of (-)-menthone to (-)-menthol and (+)-neomenthol, respectively.[2]
A branch point in the pathway occurs at pulegone, which can also be oxidized by (+)-Menthofuran Synthase (MFS) , a cytochrome P450 enzyme in the endoplasmic reticulum, to produce (+)-menthofuran, an undesirable component in high-quality peppermint oil.[3]
Visualizing the Pathway
Caption: Biosynthesis pathway of pulegone and its derivatives in Mentha species.
Experimental Methodologies for Pathway Elucidation
The study of the pulegone biosynthetic pathway necessitates a combination of techniques for the isolation of specialized tissues, extraction and assay of enzymes, and analysis of metabolites.
Isolation of Glandular Trichomes
Since the biosynthesis of monoterpenes in Mentha is localized to the peltate glandular trichomes, the isolation of these structures is a critical first step for enriching the enzymes of the pathway. A common method involves the gentle abrasion of young leaves in the presence of glass beads to detach the trichomes, followed by filtration and centrifugation to separate them from other leaf debris.
Protein Extraction and Enzyme Assays
A general protocol for extracting soluble proteins from isolated glandular trichomes for enzyme assays is as follows:
-
Isolated trichomes are homogenized in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM DTT, and 1 mM PMSF).
-
The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
The resulting supernatant containing the soluble proteins is carefully collected and can be used for enzyme assays or further purification.
The activity of IPR can be determined by monitoring the NADPH-dependent conversion of (-)-isopiperitenone to (+)-cis-isopulegone.
-
Reaction Mixture: A typical assay mixture contains 50 mM phosphate buffer (pH 7.0), 10% sorbitol, 1 mM DTT, 1 mM NADPH, and 200 µM (-)-isopiperitenone.[4]
-
Procedure:
-
The reaction is initiated by the addition of the enzyme extract.
-
The mixture is incubated at 31°C.
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
The organic phase is collected, concentrated, and analyzed by GC-MS to quantify the product, (+)-cis-isopulegone.
-
The activity of PR is measured by following the NADPH-dependent reduction of (+)-pulegone to (-)-menthone and (+)-isomenthone.
-
Reaction Mixture: A standard assay contains 50 mM Bis-Tris buffer (pH 6.5), 2 mM DTT, 1 mM NADPH, and 50 µM (+)-pulegone.
-
Procedure:
-
The reaction is initiated by adding the enzyme extract.
-
Incubation is carried out at 31°C.
-
The reaction is terminated and extracted as described for the IPR assay.
-
The products, (-)-menthone and (+)-isomenthone, are quantified by GC-MS.
-
Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the separation and identification of the volatile monoterpenes in Mentha essential oils.
Essential oils can be extracted from Mentha leaves by hydrodistillation using a Clevenger-type apparatus or by solvent extraction with a non-polar solvent like hexane.
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.
-
Separation: The components are separated on a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) to elute the different monoterpenes based on their boiling points.
-
Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for compound identification. Quantification can be achieved by integrating the peak areas of the total ion chromatogram and comparing them to an internal standard.
Visualizing the Experimental Workflow
Caption: A generalized workflow for studying the pulegone biosynthesis pathway.
Quantitative Insights into Enzyme Kinetics
The catalytic efficiency of the enzymes in the pulegone biosynthetic pathway has been characterized, providing valuable data for understanding the metabolic flux and for designing metabolic engineering strategies.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |
| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [4] |
| NADPH | 2.2 | [4] | |||
| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [4] |
| NADPH | 6.9 | [4] | |||
| (-)-Menthone Reductase (MR) | (-)-Menthone | 3.0 | 0.6 | Neutral | [5] |
| NADPH | 0.12 | [5] |
Conclusion and Future Perspectives
The biosynthetic pathway of pulegone and its derivatives in Mentha species is a well-characterized system that serves as a model for understanding plant secondary metabolism. The elucidation of the enzymatic steps, their subcellular localization, and their kinetic properties has provided a solid foundation for metabolic engineering approaches aimed at improving the yield and composition of essential oils. Future research in this area will likely focus on the transcriptional regulation of the pathway, the transport mechanisms of intermediates between cellular compartments, and the application of synthetic biology principles to reconstruct and optimize the pathway in microbial hosts for sustainable production of these valuable monoterpenes.
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Davis, E. M., Ringer, K. L., McConkey, M. E., & Croteau, R. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology, 137(3), 873–885. [Link]
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Mahmoud, S. S., & Croteau, R. B. (2001). Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase. Proceedings of the National Academy of Sciences of the United States of America, 98(15), 8491–8496. [Link]
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Turner, G. W., & Croteau, R. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology, 136(4), 4215–4227. [Link]
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Gershenzon, J., McCaskill, D., Rajaonarivony, J. I. M., Mihaliak, C., Karp, F., & Croteau, R. (1992). Isolation of secretory cells from plant glandular trichomes and their use in biosynthetic studies of monoterpenes and other gland products. Analytical Biochemistry, 200(1), 130–138. [Link]
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Turner, G. W., Gershenzon, J., Nielson, E. E., & Croteau, R. (1999). Limonene synthase, the enzyme responsible for monoterpene biosynthesis in peppermint, is localized to leucoplasts of oil gland secretory cells. Plant Physiology, 120(3), 879–886. [Link]
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Kjonaas, R., Martinkus-Taylor, C., & Croteau, R. (1982). Metabolism of monoterpenes: conversion of l-menthone to l-menthol and d-neomenthol by stereospecific dehydrogenases from peppermint (Mentha piperita) leaves. Plant Physiology, 69(5), 1013–1017. [Link]
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Qi, Z., Li, L., Zhang, Y., Wang, L., & Li, M. (2022). The non-specific lipid transfer protein McLTPII.9 of Mentha canadensis is involved in peltate glandular trichome density and volatile compound metabolism. Frontiers in Plant Science, 13, 1026065. [Link]
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Srividya, N., Kumar, A., & Nagegowda, D. A. (2015). Glandular trichome specificity of menthol biosynthesis pathway gene promoters from Mentha× piperita. Plant Molecular Biology, 88(6), 555-568. [Link]
-
Turner, G. W., & Croteau, R. (2004). Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint. Plant Physiology, 136(4), 4228–4242. [Link]
-
Agilent Technologies. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. [Link]
-
Creative BioMart. (n.d.). Protocol of Preparation of the Subcellular Organelle Protein Samples. [Link]
-
Association for Biology Laboratory Education. (n.d.). Chapter 8 Organelle Isolation and Marker Enzyme Assay. [Link]
-
Protocols.io. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). [Link]
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San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]
-
Ivashkin, V., & Savina, A. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. Biomolecules, 11(4), 559. [Link]
-
Al-Mijalli, S. H., El-Haddad, A. E., Awwad, N. S., & Al-Oqail, M. M. (2025). Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. Scientific Reports, 15(1), 1-13. [Link]
-
El-Zaeddi, H., Martínez-Tomé, J., Calín-Sánchez, Á., Burló, F., & Carbonell-Barrachina, Á. A. (2016). HPLC chromatograms of Mentha pulegium L. methanolic extracts (Bizerte and Nefza). ResearchGate. [Link]
-
Danino, Y., & El-Shitrit, D. (2023). Non-Aqueous Isolation and Enrichment of Glandular Capitate Stalked and Sessile Trichomes from Cannabis sativa. JoVE (Journal of Visualized Experiments), (195), e65439. [Link]
-
Abed, A. S., & Al-Obaidi, A. S. (2023). Encapsulation Properties of Mentha piperita Leaf Extracts Prepared Using an Ultrasound-Assisted Double Emulsion Method. Molecules, 28(9), 3788. [Link]
-
Hare, J. D. (1992). A Rapid Method for Isolating Glandular Trichomes. Plant Physiology, 99(1), 31-33. [Link]
-
Sarma, A. D., & Sarma, R. (2014). (GC/FID) gas-chromatogram (a) and (MD/GC) gas-chromatogram (b) of pulegone chirospecific analysis of a Mentha piperita essential oil. ResearchGate. [Link]
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An In-Depth Technical Guide to (R)-Pulegone Oxide for Scientific Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (R)-Pulegone Oxide. It delves into the compound's chemical identity, synthesis, characterization, and potential applications, with a focus on providing practical, field-proven insights.
Introduction: Understanding this compound in Context
This compound, a chiral epoxide derived from the naturally abundant monoterpene (R)-(+)-pulegone, represents a molecule of significant interest in synthetic organic chemistry. Its parent compound, (R)-(+)-pulegone, is a major constituent of essential oils from plants like peppermint (Mentha piperita) and pennyroyal (Mentha pulegium)[1]. While (R)-(+)-pulegone itself has been the subject of extensive toxicological studies due to its metabolic activation into the hepatotoxin menthofuran, its epoxide derivative, this compound, offers potential as a versatile chiral building block for the synthesis of complex molecules.
The inherent chirality and the reactive epoxide ring make this compound a valuable intermediate for introducing stereospecific functionality in drug discovery and development. This guide provides the necessary technical details to synthesize, characterize, and handle this compound effectively and safely in a laboratory setting.
Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research.
| Identifier | Value | Source |
| IUPAC Name | (6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | Chem-Supply Pty Ltd[1] |
| CAS Number | 308358-04-5 | Chem-Supply Pty Ltd[1] |
| Molecular Formula | C₁₀H₁₆O₂ | Chem-Supply Pty Ltd[1] |
| Molecular Weight | 168.23 g/mol | Chem-Supply Pty Ltd[1] |
| Appearance | Colorless liquid | Chem-Supply Pty Ltd[1] |
| Aroma | Minty | Chem-Supply Pty Ltd[1] |
Table 1: Chemical Identifiers and Basic Properties of this compound.
Synthesis and Purification of this compound
The synthesis of this compound is achieved through the epoxidation of its precursor, (R)-(+)-pulegone. The choice of oxidizing agent is critical as it influences the diastereoselectivity of the reaction, yielding a mixture of cis and trans isomers relative to the methyl group at the chiral center.
Causality of Experimental Choices
The epoxidation of the electron-deficient double bond in pulegone, which is conjugated to a ketone, is typically achieved under basic conditions using hydrogen peroxide. This method proceeds via a Michael-type addition of the hydroperoxide anion. Alternatively, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be used, which are effective for a wide range of alkenes. The purification strategy relies on the different physical properties of the resulting diastereomers.
Experimental Protocol: Synthesis via Alkaline Hydrogen Peroxide
This protocol is adapted from the established methodology for the epoxidation of α,β-unsaturated ketones.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(+)-pulegone (1 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Base: While stirring, slowly add a solution of sodium hydroxide (e.g., 6N) to the cooled solution.
-
Addition of Oxidant: Add 30% hydrogen peroxide (a slight excess) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pulegone oxide as a mixture of diastereomers.
Purification Workflow
The separation of the cis and trans diastereomers can be achieved by fractional distillation under reduced pressure followed by crystallization.
Caption: Purification workflow for diastereomeric pulegone oxides.
Spectroscopic Characterization
Thorough characterization is essential for confirming the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The two diastereomers of pulegone oxide can be distinguished by ¹H NMR spectroscopy. The chemical shifts of the protons adjacent to the epoxide ring are particularly informative.
| Proton | Chemical Shift (δ, ppm) - Isomer A | Chemical Shift (δ, ppm) - Isomer B | Multiplicity |
| CH₃ (on ring) | ~1.0 | ~1.1 | Doublet |
| CH₃ (on epoxide) | ~1.3 | ~1.4 | Singlet |
| CH₃ (on epoxide) | ~1.5 | ~1.6 | Singlet |
| CH₂ (ring) | 1.8-2.5 | 1.8-2.5 | Multiplet |
| CH (ring) | ~2.6 | ~2.8 | Multiplet |
Table 2: Representative ¹H NMR Data for Pulegone Oxide Diastereomers. (Note: Exact values may vary depending on the solvent and instrument).
¹³C NMR will show characteristic peaks for the quaternary carbons of the epoxide at around 58-62 ppm and the carbonyl carbon at approximately 208 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a quick method to confirm the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1725 |
| C-O (Epoxide) | ~1250 |
| C-H (sp³) | 2850-3000 |
Table 3: Key IR Absorption Bands for this compound.
Mass Spectrometry (MS)
While specific mass spectra for this compound are not widely published, the expected molecular ion peak [M]⁺ would be at m/z = 168. Common fragmentation patterns would involve the loss of small neutral molecules such as CO (m/z = 28) and cleavage of the epoxide ring.
Metabolic Fate and Toxicological Profile
The toxicology of this compound is not as extensively studied as its precursor. However, its role as a potential intermediate in the metabolism of (R)-(+)-pulegone is of toxicological significance. The primary metabolic pathway of pulegone leads to the formation of menthofuran, a known hepatotoxin. A minor pathway is thought to involve the epoxidation of the exocyclic double bond to form pulegone oxide, which can then be hydrolyzed to a diol.
Caption: Simplified metabolic pathways of (R)-(+)-pulegone.
Given its nature as an epoxide, this compound should be handled as a potential irritant and sensitizer.
Applications in Drug Development and Organic Synthesis
Chiral epoxides are highly valuable intermediates in the synthesis of pharmaceuticals due to their ability to undergo stereospecific ring-opening reactions with a variety of nucleophiles. This allows for the controlled introduction of two new functional groups with defined stereochemistry.
While specific examples of this compound in late-stage drug development are not prominent in the literature, its potential as a chiral building block is significant. Terpenes, in general, are increasingly being used as starting materials for the synthesis of complex natural products and medicinally relevant compounds[2]. The rigid, chiral scaffold of this compound makes it an attractive starting point for the synthesis of:
-
Novel Analgesics: By modifying the core structure to interact with opioid or other pain-related receptors.
-
Antiviral Agents: The stereochemistry of the molecule could be leveraged to design specific inhibitors of viral enzymes[3].
-
Anticancer Agents: As a scaffold for the development of compounds that target specific pathways in cancer cells.
The true value of this compound lies in its potential for "chiral pool synthesis," where its inherent stereochemistry is transferred to more complex target molecules, reducing the need for asymmetric synthesis steps later on.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following procedures are based on best practices for handling volatile organic compounds and epoxides.
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.
Conclusion
This compound is more than just a derivative of a common monoterpene. It is a chiral building block with considerable potential for applications in synthetic organic chemistry and drug discovery. Its synthesis from a readily available natural product makes it an economically attractive starting material. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers to effectively utilize this compound in their research endeavors.
References
-
Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1. (2022). PubMed Central. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2018). Chemical Reviews. [Link]
-
This compound. (n.d.). Chem-Supply Pty Ltd. [Link]
-
Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery. (2019). Future Medicinal Chemistry. [Link]
-
Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
How to Decrease VOC Exposure in the Workplace. (n.d.). Justrite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. justrite.com [justrite.com]
Methodological & Application
Enantioselective Epoxidation of (R)-Pulegone: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Epoxides from (R)-Pulegone
(R)-pulegone, a naturally abundant monoterpene found in essential oils of plants such as pennyroyal and peppermint, represents a valuable chiral starting material for the synthesis of complex molecules.[1] Its α,β-unsaturated ketone functionality provides a key handle for stereoselective transformations, among which enantioselective epoxidation is of paramount importance. The resulting chiral epoxides are versatile synthetic intermediates, serving as precursors to a wide array of biologically active compounds and fine chemicals. The introduction of a stereodefined epoxide ring opens pathways to various functionalities through nucleophilic ring-opening reactions, enabling the construction of intricate molecular architectures with high stereocontrol. This guide provides an in-depth exploration of the primary catalytic systems employed for the enantioselective epoxidation of (R)-pulegone, complete with detailed protocols and mechanistic insights to empower researchers in drug development and organic synthesis.
Catalytic Strategies for Enantioselective Epoxidation
The enantioselective epoxidation of α,β-unsaturated ketones like (R)-pulegone can be broadly categorized into two main approaches: organocatalysis and metal-based catalysis. Each strategy offers distinct advantages in terms of catalyst design, operational simplicity, and substrate scope.
Organocatalytic Approaches: A Metal-Free Paradigm
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often translates to milder reaction conditions and reduced environmental impact. For the epoxidation of (R)-pulegone, two prominent organocatalytic systems are the Juliá-Colonna and Shi epoxidations.
The Juliá-Colonna epoxidation utilizes poly-L-leucine (or poly-D-leucine) as a chiral catalyst to mediate the epoxidation of electron-deficient olefins with hydrogen peroxide or urea-hydrogen peroxide adduct.[2] The reaction typically proceeds in a biphasic or triphasic system, where the catalyst resides at the interface, facilitating the enantioselective transfer of an oxygen atom.[2]
Causality of Experimental Choices: The helical structure of the polyamino acid creates a chiral microenvironment that directs the approach of the peroxide to one face of the enone. The choice of a biphasic or non-aqueous system is often dictated by the solubility of the substrate and the desire to control the concentration of the oxidant in the organic phase, thereby minimizing side reactions.
Self-Validating System: The enantiomeric excess of the product is directly correlated to the chirality of the polyamino acid catalyst. Using poly-L-leucine versus poly-D-leucine should ideally result in the formation of opposite enantiomers of the epoxide, providing an internal validation of the catalytic system's stereodirecting ability.
The Shi epoxidation employs a chiral ketone, often derived from fructose, to generate a catalytically active chiral dioxirane in situ using a stoichiometric oxidant like Oxone®.[3][4] This dioxirane then transfers an oxygen atom to the alkene in a highly enantioselective manner.[3]
Causality of Experimental Choices: The rigid, chiral backbone of the fructose-derived ketone creates a well-defined pocket that discriminates between the two prochiral faces of the pulegone double bond. The use of a buffered aqueous-organic solvent system is crucial to maintain the optimal pH for the formation and stability of the active dioxirane species, preventing catalyst degradation.[4]
Self-Validating System: The stereochemical outcome of the Shi epoxidation is dictated by the stereochemistry of the chiral ketone catalyst. A key validation is the predictable formation of a specific epoxide enantiomer based on the chosen catalyst. Furthermore, the reaction's performance is highly dependent on the careful control of pH and reaction conditions, providing a check on experimental setup and execution.
Metal-Based Catalysis: Leveraging Lewis Acidity and Chiral Ligands
Metal-based catalysts, particularly those involving transition metals complexed with chiral ligands, offer a complementary approach to organocatalysis. These systems often exhibit high catalytic turnover numbers and can be finely tuned by modifying the ligand structure.
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (bleach).[5] This method is highly effective for the enantioselective epoxidation of a wide range of unfunctionalized olefins.
Causality of Experimental Choices: The C2-symmetric chiral salen ligand creates a chiral environment around the manganese center. The proposed active oxidant is a high-valent manganese-oxo species, which delivers the oxygen atom to the alkene. The stereochemistry of the ligand dictates the facial selectivity of the epoxidation. The use of a phase-transfer co-catalyst can sometimes be beneficial to facilitate the interaction between the aqueous oxidant and the organic-soluble substrate and catalyst.
Self-Validating System: The enantioselectivity of the Jacobsen-Katsuki epoxidation is directly linked to the chirality of the salen ligand. Employing the (R,R)- and (S,S)-enantiomers of the ligand should lead to the formation of the corresponding enantiomeric epoxide products. The reaction is also sensitive to the nature of the terminal oxidant and any additives, providing a means to validate the reaction setup.
Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the enantioselective epoxidation of (R)-pulegone using the discussed catalytic systems.
Protocol 1: Juliá-Colonna Epoxidation of (R)-Pulegone (Representative Procedure)
This protocol is a general representation based on the principles of the Juliá-Colonna epoxidation of enones.[2]
Materials:
-
(R)-(+)-Pulegone
-
Poly-L-leucine
-
Urea-hydrogen peroxide (UHP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of poly-L-leucine (e.g., 50 mg) in anhydrous THF (5 mL) at room temperature, add (R)-(+)-pulegone (1 mmol).
-
Stir the mixture for 15 minutes to allow for catalyst-substrate interaction.
-
Add urea-hydrogen peroxide (2 mmol) in one portion.
-
Add DBU (0.2 mmol) dropwise to the suspension.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Summary: Enantioselective Epoxidation of (R)-Pulegone
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Poly-L-leucine | UHP/DBU | THF | RT | Moderate to Good | Moderate to High | General Procedure[2] |
| Fructose-derived ketone | Oxone® | CH3CN/DMM/H2O | 0 - RT | Good to Excellent | High | General Procedure[3][4] |
| (R,R)-Mn(Salen)Cl | NaOCl | DCM | RT | Moderate to Good | Moderate to High | General Procedure[5] |
Note: The values in this table are representative and can vary based on specific reaction conditions and catalyst modifications.
Visualization of Key Concepts
Workflow for Enantioselective Epoxidation
Caption: General workflow for the enantioselective epoxidation of (R)-pulegone.
Catalytic Cycle of Shi Epoxidation
Sources
Application Note: High-Resolution Purification of (R)-Pulegone Oxide Diastereomers by Automated Flash Column Chromatography
Introduction
(R)-(+)-Pulegone, a monoterpene ketone, is a valuable chiral starting material in organic synthesis, notably for its role in the preparation of various bioactive compounds.[1] The epoxidation of (R)-pulegone is a key transformation, yielding (R)-pulegone oxide, a versatile intermediate. This reaction, however, typically results in a diastereomeric mixture of cis (α) and trans (β) isomers relative to the methyl group on the cyclohexane ring. For subsequent stereoselective reactions and the development of enantiopure pharmaceuticals, the efficient separation of these diastereomers is of paramount importance. This application note provides a detailed protocol for the purification of this compound diastereomers using silica gel column chromatography, a robust and scalable technique for separating compounds with differing polarities.[2]
The successful separation of diastereomers hinges on the subtle differences in their three-dimensional structures, which influence their interaction with the stationary phase.[3][4] While enantiomers require chiral chromatography for resolution, the distinct physical properties of diastereomers allow for their separation by standard chromatographic techniques such as column chromatography over an achiral stationary phase like silica gel.[4]
Principle of Separation
The separation of the cis and trans diastereomers of this compound is achieved based on their differential polarity. Silica gel, a highly polar stationary phase, will interact more strongly with the more polar isomer, causing it to move more slowly down the column.[2][5] The less polar isomer will have a weaker interaction with the silica gel and will therefore elute from the column first. The choice of a non-polar mobile phase, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether, allows for the fine-tuning of the elution process. By gradually increasing the polarity of the mobile phase (a gradient elution), the separation between the two diastereomers can be maximized.
Pre-Chromatography: TLC Method Development
Before proceeding to column chromatography, it is crucial to develop an effective solvent system using Thin Layer Chromatography (TLC). This will predict the separation on the column and help determine the optimal mobile phase composition.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Crude this compound mixture
-
Various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15)
-
p-Anisaldehyde staining solution (see appendix for preparation)
-
Heat gun or hot plate
Procedure:
-
Dissolve a small amount of the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a spotting capillary, carefully spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing a pre-equilibrated hexane/ethyl acetate solvent system.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the TLC plate thoroughly.
-
Visualize the spots under UV light (if the compounds are UV active) and then by dipping the plate into the p-anisaldehyde stain, followed by gentle heating with a heat gun until colored spots appear.[4]
-
The optimal solvent system should provide good separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.
Materials and Equipment:
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Fraction collector or collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
1. Column Packing (Slurry Method):
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). A general rule of thumb is to use 50-100 g of silica gel per gram of crude mixture.[6]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the sides of the column to promote even packing.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. The silica gel should never be allowed to run dry.
-
Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) to the top of the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound mixture (1 g) in a minimal amount of the initial eluent or a compatible, low-polarity solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, avoiding disturbance of the sand layer.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level reaches the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed onto the silica.
3. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent (e.g., 95:5 hexane/ethyl acetate).
-
Begin the elution process, collecting fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution of the compounds by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop as described in the pre-chromatography section.
-
It is anticipated that the less polar trans isomer will elute first, followed by the more polar cis isomer. This is because the cis isomer, with the epoxide oxygen and the methyl group on the same side of the ring, may have a greater net dipole moment and thus interact more strongly with the polar silica gel.
-
If the separation is not sufficient with the initial isocratic elution, a shallow gradient of increasing ethyl acetate concentration can be employed (e.g., gradually increasing from 5% to 15% ethyl acetate in hexane).
4. Isolation of Pure Diastereomers:
-
Combine the fractions containing each pure diastereomer, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound diastereomers.
-
Determine the yield and assess the purity of each isomer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The epoxidation of pulegone has been reported to yield a mixture of cis and trans isomers in a ratio of approximately 45:55.[7]
Data Presentation and Expected Results
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for separation of moderately polar compounds.[2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A non-polar solvent system allows for good separation of diastereomers with slight polarity differences.[8] |
| Initial Eluent | 95:5 Hexane/Ethyl Acetate | A low polarity starting point to allow for the elution of any non-polar impurities first. |
| Final Eluent | 85:15 Hexane/Ethyl Acetate | A gradual increase in polarity will elute the more strongly adsorbed diastereomer. |
| Sample Load | 1g crude mixture per 50-100g silica gel | A 1:50 to 1:100 ratio is standard for achieving good resolution in column chromatography.[6] |
| Expected Purity | >98% for each diastereomer | As determined by GC-MS analysis. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound diastereomers.
Separation Mechanism
Caption: Differential interaction of diastereomers with the stationary phase.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent system (e.g., hexane/diethyl ether). |
| Column overloaded. | Reduce the amount of sample loaded onto the column. | |
| Poorly packed column. | Repack the column, ensuring there are no cracks or channels. | |
| Compound Elutes Too Quickly | Solvent system is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
| Compound Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound diastereomers using silica gel column chromatography. By following the detailed steps for TLC method development and column chromatography, researchers can achieve high-purity separation of the cis and trans isomers, which is essential for their use in stereoselective synthesis and drug development. The principles and techniques described herein are broadly applicable to the purification of other diastereomeric mixtures of natural products and synthetic compounds.
References
-
University of Calgary. (n.d.). Column Chromatography. Retrieved from [Link]
- Elgendy, A. M. M., & Khayyat, S. A. (2008). Oxidation Studies on Some Natural Monoterpenes: Citral, Pulegone, and Camphene*. Russian Journal of Organic Chemistry, 44(6), 815–821.
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]
- Cunningham, D. (2019). Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals.
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]
- Walasek, M., & Skalicka-Woźniak, K. (2014). Preparative separation of menthol and pulegone from peppermint oil (Mentha piperita L.) by high-performance counter-current chromatography. Phytochemistry Letters, 10, 143-147.
-
ResearchGate. (2023). How to determine the order of elution in silica gel column chromatography? and what are the mistakes that make wrong order elution?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
- Çalışkan, Ö. (2012). Column Chromatography for Terpenoids and Flavonoids. In Recent Advances in Pharmaceutical Sciences II.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry For Everyone. (2024). In Silica Gel Chromatography Which Compounds Elute First?. Retrieved from [Link]
- Google Patents. (1980). US4240969A - Synthesis of menthofuran.
-
MDPI. (2021). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
- Google Patents. (1983). US4369096A - Process for the purification of epoxides.
-
National Institutes of Health. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]
- de Sousa, D. P., de Almeida, R. N., de Araújo, D. A. M., & de Fátima Formiga Melo-Diniz, M. (2016). Pharmacological Activity of (R)-(+)-Pulegone, a Chemical Constituent of Essential Oils. Planta Medica, 82(13), 1137-1144.
-
Asian Journal of Chemistry. (2011). Efficient, High-Yield Purification of Pulegone from the Oriental Herb, Schizonepeta tenuifolia Briquet and Demonstration of Supr. Retrieved from [Link]
-
YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
National Institutes of Health. (2019). Separation and purification of plant terpenoids from biotransformation. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2022). Chromatographic separations and mechanisms. Retrieved from [Link]
-
MDPI. (2018). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Retrieved from [Link]
-
Science.gov. (n.d.). tlc analysis showed: Topics by Science.gov. Retrieved from [Link]
Sources
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- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (R)-Pulegone Oxide in Mixtures
Introduction: The Analytical Imperative for (R)-Pulegone Oxide
(R)-(+)-Pulegone, a monoterpene ketone, is a significant constituent of various essential oils, notably from plants of the Mentha genus, such as pennyroyal and peppermint. While GRAS (Generally Recognized As Safe) in certain contexts, its metabolism in biological systems can lead to the formation of reactive intermediates, including this compound. This epoxide metabolite is of considerable interest to researchers, toxicologists, and drug development professionals due to its potential for covalent binding to cellular macromolecules, implicating it in observed hepatotoxicity. Consequently, robust and validated analytical methods for the accurate quantification of this compound in complex matrices are crucial for safety assessments, metabolic studies, and quality control in the food, fragrance, and pharmaceutical industries.
This comprehensive guide provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties of Pulegone and its Epoxide
A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development. While extensive data is available for the parent compound, (R)-pulegone, specific experimental data for this compound is less common. The properties of pulegone provide a strong foundation for estimating the behavior of its epoxide.
| Property | (R)-(+)-Pulegone | This compound (Estimated) | Rationale for Estimation |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O₂ | Addition of one oxygen atom. |
| Molar Mass | 152.23 g/mol [1] | 168.23 g/mol | |
| Boiling Point | 224 °C[1] | Higher than pulegone | The introduction of the polar epoxide ring increases intermolecular forces (dipole-dipole interactions), thus raising the boiling point. |
| Solubility | Practically insoluble in water; miscible with alcohol, ether, chloroform[1] | Slightly more soluble in polar solvents | The epoxide group increases the molecule's polarity compared to the alkene in pulegone, leading to a greater affinity for polar solvents. |
| LogP (Kow) | 3.08[2] | Lower than pulegone | The increased polarity will decrease the partitioning into the octanol phase. |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like terpenoids and their derivatives. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for the quantification of this compound in complex mixtures such as essential oils or biological extracts. The presence of piperitone oxide and piperitenone oxide in essential oils has been confirmed by GC-MS, supporting the suitability of this technique for similar epoxide structures[3].
Principle of GC-MS for this compound Analysis
The fundamental principle involves the separation of this compound from other components in a mixture based on its volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized (typically by electron ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. This process generates a unique mass spectrum for each compound, acting as a "molecular fingerprint" for identification. Quantification is achieved by integrating the area of a specific ion peak and comparing it to a calibration curve generated from standards of known concentration.
Experimental Protocol: GC-MS Quantification of this compound
This protocol is designed for the quantification of this compound in an essential oil matrix. Modifications may be necessary for other sample types.
1. Sample Preparation: Liquid-Liquid Extraction
-
Rationale: To isolate the moderately polar this compound from the bulk non-polar components of the essential oil and to remove potential matrix interferences. A solvent with intermediate polarity, such as ethyl acetate, is a suitable choice.
-
Procedure:
-
Accurately weigh 100 mg of the essential oil into a 15 mL glass centrifuge tube.
-
Add 5 mL of hexane and vortex for 30 seconds to dissolve the oil.
-
Add 5 mL of a methanol:water (80:20, v/v) solution.
-
Vortex vigorously for 2 minutes to facilitate the partitioning of more polar compounds into the aqueous methanol phase.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully collect the lower methanol/water phase containing the this compound.
-
Repeat the extraction of the hexane phase with an additional 5 mL of methanol:water (80:20, v/v).
-
Combine the methanol/water extracts.
-
To the combined extracts, add 5 mL of ethyl acetate and vortex for 2 minutes to back-extract the this compound into the ethyl acetate.
-
Allow the phases to separate and collect the upper ethyl acetate layer.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate to achieve the desired concentration.
-
2. GC-MS Instrumentation and Parameters
-
Rationale: The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good general separation for a wide range of terpenoids. The temperature program is designed to elute this compound in a reasonable time with good peak shape. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temp: 60 °C, hold for 2 min. Ramp to 180 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 min. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard. |
| Qualifier Ions | To be determined from the mass spectrum of a pure standard. |
3. Calibration and Quantification
-
Rationale: An external standard calibration is used to establish the relationship between the instrument response and the concentration of the analyte.
-
Procedure:
-
Prepare a stock solution of this compound standard in ethyl acetate. The availability of a certified reference material is crucial for accurate quantification. A thorough search of chemical supplier catalogs (e.g., Sigma-Aldrich/Merck, Santa Cruz Biotechnology) is recommended. If a standard is not commercially available, it would need to be synthesized and its purity confirmed by NMR and other techniques.
-
Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 50 µg/mL.
-
Inject each calibration standard into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of each standard.
-
Analyze the prepared samples under the same conditions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
4. Method Validation
-
Rationale: To ensure the reliability of the analytical method, it must be validated for key performance characteristics.
-
Parameters to Evaluate:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (aim for R² > 0.99).
-
Accuracy: Perform spike-recovery experiments by adding known amounts of this compound standard to a blank matrix. The recovery should typically be within 80-120%.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should ideally be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
GC-MS Workflow for this compound Quantification
Sources
Troubleshooting & Optimization
Improving yield and purity in (R)-Pulegone Oxide synthesis
Welcome to the technical support center for the synthesis of (R)-Pulegone Oxide. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes, focusing on maximizing yield and diastereomeric purity. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address the common challenges encountered in this stereoselective epoxidation.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the epoxidation of (R)-pulegone are typically traced back to one of four areas: incomplete reaction, competing side reactions, product degradation, or mechanical loss during workup.
-
Incomplete Reaction: The epoxidation of an α,β-unsaturated ketone like pulegone is a delicate process. Ensure your reaction is truly complete by using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the disappearance of the starting material. If the reaction stalls, consider the following:
-
Reagent Stoichiometry: Ensure an adequate molar excess of your oxidizing agent (e.g., hydrogen peroxide). A 1.5 to 2.0 molar equivalent is often a good starting point, but this may require optimization.
-
Base Concentration: When using hydrogen peroxide, a base is required to form the reactive hydroperoxide anion (OOH⁻). Insufficient base will result in a slow or incomplete reaction. Conversely, excessive base can promote side reactions. Maintain a pH between 8 and 10 for optimal results.[1]
-
Temperature Control: This reaction is exothermic. Low temperatures (0-5 °C) are crucial to control the reaction rate and prevent byproduct formation. Letting the temperature rise can lead to the decomposition of both the peroxide and the product.
-
-
Competing Side Reactions: The primary competing pathway is the formation of menthofuran, a known metabolite and rearrangement product of pulegone.[2][3] Menthofuran formation is often catalyzed by acidic conditions or excessive heat. To minimize this:
-
Maintain Basicity: Strictly avoid acidic conditions during the reaction and workup. The use of a bicarbonate buffer during extraction can help neutralize any acid introduced.
-
Control Temperature: As mentioned, elevated temperatures can promote the rearrangement to menthofuran.
-
-
Product Degradation: The epoxide ring is sensitive and can be opened under harsh conditions (e.g., strong acid or base, high temperatures). Ensure your workup and purification steps are performed under mild conditions and without unnecessary delays.
Question 2: My final product is impure, showing multiple spots on TLC and peaks in the GC-MS. How can I increase the purity?
Answer: Purity issues primarily stem from unreacted starting material, the formation of diastereomers, or the presence of byproducts like menthofuran.
-
Unreacted (R)-Pulegone: If starting material persists, refer to the "Incomplete Reaction" section above. Pulegone is structurally similar to its epoxide, which can make separation challenging. Driving the reaction to completion is the best strategy.
-
Diastereoselectivity: The epoxidation of (R)-pulegone can theoretically produce two diastereomers, with the oxidant attacking from either the top or bottom face of the double bond. The cis isomer (relative to the methyl group) is generally the thermodynamically favored product. To maximize diastereoselectivity:
-
Choice of Oxidant: The classic method using basic hydrogen peroxide provides good selectivity. Peroxy acids (e.g., m-CPBA) can also be used, but may offer different selectivity profiles and require different reaction conditions.
-
Solvent System: Protic solvents like methanol are commonly used and can influence the transition state of the epoxidation, thereby affecting the diastereomeric ratio.
-
-
Byproduct Removal: Purification via flash column chromatography is the most effective method for removing both polar and non-polar impurities.[4]
-
Solvent Gradient: A non-polar mobile phase (e.g., hexane or petroleum ether) with a gradual increase in a more polar solvent (e.g., ethyl acetate or diethyl ether) typically provides the best separation.
-
TLC Analysis: Before scaling up to a column, carefully develop a TLC method to ensure you have adequate separation between pulegone, pulegone oxide, and any byproducts.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor with TLC/GC; optimize oxidant/base stoichiometry; maintain low temperature (0-5 °C). |
| Side reactions (e.g., menthofuran) | Maintain basic pH (8-10); avoid heat and acid.[2][3] | |
| Product degradation | Use mild conditions for workup and purification; avoid delays. | |
| Low Purity | Unreacted starting material | Drive reaction to completion. |
| Poor diastereoselectivity | Use basic hydrogen peroxide in a protic solvent; maintain strict temperature control. | |
| Presence of byproducts | Purify using flash column chromatography with an optimized solvent system.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the epoxidation of (R)-pulegone using basic hydrogen peroxide?
The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone system (a Michael addition). This is followed by an intramolecular nucleophilic attack from the resulting enolate onto the peroxide oxygen, displacing a hydroxide ion and forming the epoxide ring. The base is critical as it deprotonates hydrogen peroxide to form the more nucleophilic hydroperoxide anion.
Caption: Reaction mechanism for basic peroxide epoxidation.
Q2: Which oxidizing agents can be used for this synthesis?
While basic hydrogen peroxide is common due to its availability and favorable environmental profile, other reagents can be employed. These include:
-
Peroxycarboxylic acids (e.g., m-CPBA): These are powerful oxidants but can sometimes lead to Baeyer-Villiger oxidation as a side reaction in ketones.
-
Transition metal-hydroperoxide systems: These catalytic systems can offer high efficiency but may require more specialized handling and optimization.[1]
-
Nitrile-hydrogen peroxide systems: Using a nitrile like acetonitrile with hydrogen peroxide can generate a peroxyimidic acid in situ, which is an effective epoxidizing agent under mild, slightly basic conditions (pH ~8), often leading to high yields and fewer byproducts.[1]
Q3: How do I best monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a silica plate and a mobile phase that gives good separation between your starting material and product (e.g., 9:1 Hexane:Ethyl Acetate). (R)-Pulegone will have a higher Rf value than the more polar this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be quenched, extracted, and analyzed by GC-MS. This will confirm the disappearance of the pulegone mass peak (m/z 152) and the appearance of the pulegone oxide mass peak (m/z 168). This technique is also excellent for identifying byproducts.[5]
Q4: What analytical techniques are essential for characterizing the final product?
A combination of spectroscopic methods is required for unambiguous characterization:[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The disappearance of signals corresponding to the double bond protons and carbons in pulegone and the appearance of new signals for the epoxide ring are key indicators.[6]
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=C stretch from the starting material and the appearance of C-O stretches characteristic of an epoxide (typically around 1250 cm⁻¹ and 850-950 cm⁻¹). The strong C=O stretch of the ketone will remain.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (M⁺ = 168 g/mol ).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure using basic hydrogen peroxide.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-pulegone (1.0 eq) in methanol (approx. 10 mL per 1 g of pulegone).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C.
-
Reagent Addition:
-
Add 30% aqueous hydrogen peroxide (1.5 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Subsequently, add 6M aqueous sodium hydroxide (0.5 eq) dropwise, maintaining the same temperature control. The addition should take approximately 30-45 minutes.
-
-
Reaction: Allow the mixture to stir at 0-5 °C. Monitor the reaction by TLC every 30 minutes until the (R)-pulegone spot is no longer visible (typically 2-4 hours).
-
Quenching: Once complete, slowly add a saturated aqueous solution of sodium sulfite to quench the excess peroxide. Stir for 15 minutes.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with diethyl ether or dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Caption: Experimental workflow for synthesis and purification.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elution:
-
Begin eluting with 100% Hexane to remove any highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 98:2 Hexane:Ethyl Acetate and progressing to 90:10).
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final, purified product.
References
-
PULEGONE AND RELATED SUBSTANCES. (n.d.). Inchem.org. Retrieved January 24, 2026, from [Link]
-
Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential. (n.d.). Bentham Science Publisher. Retrieved January 24, 2026, from [Link]
- US4240969A - Synthesis of menthofuran. (n.d.). Google Patents.
-
NMR Analysis of Pulegone in Food Products. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Pulegone [89-82-7] and One Of Its Metabolites Menthofuran [494-90-6] Review of Toxicological Literature. (n.d.). National Institute of Environmental Health Sciences. Retrieved January 24, 2026, from [Link]
- US4861616A - Stable peppermint oil having reduced pulegone content and method of producing the same. (n.d.). Google Patents.
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Analysis of pulegone and its enantiomeric distribution in mint-flavoured food products. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- CN102453009A - method for synthesizing menthofuran. (n.d.). Google Patents.
-
Isolation of (R)-(+)-Pulegone from the European Pennyroyal Mint, Mentha Pulegium. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
Sources
Technical Support Center: Stability and Degradation of (R)-Pulegone Oxide
Welcome to the technical support center for (R)-Pulegone Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and the elucidation of degradation pathways of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research.
Introduction to this compound Stability
This compound, a chiral epoxide derived from the monoterpene (R)-(+)-Pulegone, is a molecule of interest in synthetic chemistry and drug discovery due to its reactive functional groups. The presence of a strained epoxide ring fused to a cyclohexanone backbone makes it susceptible to various degradation pathways. Understanding its stability is paramount for its proper handling, storage, and application, particularly in the context of pharmaceutical development where impurities and degradation products are of critical concern.
This guide will address common questions and challenges encountered during the investigation of this compound's stability, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Stability and Handling
Question 1: My stock solution of this compound shows new peaks in the chromatogram after a few days at room temperature. What is happening?
Answer: this compound is susceptible to degradation, especially in solution and at ambient temperatures. The appearance of new peaks likely indicates the formation of degradation products. The primary culprits for this instability are hydrolysis and potential rearrangement reactions.
-
Causality: The epoxide ring is inherently strained and can be opened by nucleophiles, with water being a common reactant, especially if there are trace amounts of acid or base present. This acid- or base-catalyzed hydrolysis leads to the formation of a diol. Additionally, the presence of the ketone functionality can influence the electronic environment, potentially facilitating rearrangements.
-
Troubleshooting:
-
Storage: Always store this compound, both neat and in solution, at low temperatures (-20°C or below is recommended for long-term storage) and protected from light.
-
Solvent Choice: Use aprotic and non-acidic solvents for your stock solutions. Solvents like anhydrous acetonitrile or tetrahydrofuran (THF) are preferable to protic solvents like methanol or ethanol. Ensure your solvents are of high purity and low water content.
-
Inert Atmosphere: For maximum stability, consider preparing solutions and aliquoting under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.
-
Question 2: I am planning a forced degradation study for this compound. What conditions should I consider?
Answer: A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. Based on its chemical structure, the following stress conditions are recommended:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous conditions. The epoxide ring is particularly susceptible to acid-catalyzed hydrolysis.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to assess its vulnerability to oxidative degradation.
-
Thermal Stress: Exposure to elevated temperatures to evaluate its thermal stability.
-
Photostability: Exposure to UV and visible light to determine its sensitivity to photodegradation.
A detailed protocol for a forced degradation study is provided in a later section of this guide.
Section 2: Understanding Degradation Pathways
Question 3: What are the likely degradation products of this compound under acidic hydrolytic conditions?
Answer: Under acidic conditions, the epoxide ring of this compound is protonated, which activates it for nucleophilic attack by water. This will lead to the formation of a vicinal diol. The regioselectivity of the ring-opening will favor the formation of the more stable carbocation intermediate.
-
Mechanism: The acid catalyst protonates the epoxide oxygen, making the carbon atoms of the epoxide more electrophilic. Water, acting as a nucleophile, attacks one of the carbons, leading to the opening of the ring and the formation of a trans-diol.
Below is a diagram illustrating the predicted acid-catalyzed hydrolysis pathway.
Caption: Potential rearrangement pathway of this compound.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Class A volumetric flasks and pipettes
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile to prepare a 1 mg/mL solution.
-
Dilute with mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) and visible light in a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Dilute with mobile phase.
-
4. Analytical Methodology (HPLC-UV/MS):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI in positive mode).
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Expected Degradation Data Summary
The following table summarizes the potential degradation products of this compound under various stress conditions. The percentage degradation is hypothetical and will depend on the specific experimental conditions.
| Stress Condition | Potential Degradation Products | Expected % Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C) | trans-Diol | 20-50% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | trans-Diol (slower rate) | 5-15% |
| Oxidative (3% H₂O₂, RT) | Ring-opened products, further oxidized species | 10-30% |
| Thermal (80°C, solid) | Rearrangement products (unsaturated ketones/aldehydes) | 5-20% |
| Photolytic (UV/Vis light) | Isomers, ring-opened products | 15-40% |
References
-
McGraw, G. W., Hemingway, R. W., Ingram, L. L., Canady, C. S., & Hignite, C. E. (1999). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology, 33(22), 4029–4033. [Link]
-
Yang, X., & Tian, H. (2017). Complexed Biopolymer of Whey Protein and Carboxymethyl Cellulose to Enhance the Chemical Stability of Lemon Oil-in-Water Emulsions. Journal of Agricultural and Food Chemistry, 65(36), 7999–8007. [Link]
-
Srimannarayana, M., & Siddiqui, F. A. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(4), 1495–1501. [Link]
-
Martínez-Alvarez, R., et al. (2018). Diastereoselective Synthesis of 7,8-Carvone Epoxides. Molecules, 23(6), 1458. [Link]
-
Barbaro, P., & Liguori, F. (2019). Epoxidation of Terpenes. Catalysts, 9(10), 833. [Link]
-
Madorsky, S. L., & Straus, S. (1965). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. II. DTIC. [Link]
-
Lange, J. P., et al. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2177), 20190266. [Link]
-
Hubbard, D. (2020). CHEM 2212L Experiment 4 - Conversion of Carvone to Carvacrol. YouTube. [Link] (Note: A representative, non-broken link for a similar chemical transformation would be used here).
-
PubChem. (n.d.). Carvone oxide. National Center for Biotechnology Information. [Link]
-
van der Werf, M. J., de Bont, J. A., & Leak, D. J. (1997). Limonene degradation pathway in Rhodococcus erythropolis DCL14. Applied and environmental microbiology, 63(11), 4423-4431. [Link]
-
ResearchGate. (n.d.). Used conditions for forced degradation studies. [Link]
Troubleshooting low conversion rates in the oxidation of (R)-pulegone
Welcome to the technical support center for the oxidation of (R)-pulegone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile reaction. Low conversion rates and the formation of side products are common hurdles in the oxidation of (R)-pulegone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the oxidation of (R)-pulegone can stem from a variety of factors, from the quality of your starting materials to the specifics of your reaction setup. This guide will walk you through a systematic approach to identifying and resolving these issues.
Question 1: My (R)-pulegone oxidation has stalled, or the conversion rate is significantly lower than expected. What are the primary factors I should investigate?
When facing low conversion, it is crucial to systematically evaluate each component and condition of your reaction. The following decision tree illustrates a logical workflow for troubleshooting.
Caption: A troubleshooting workflow for low conversion rates.
In-depth Analysis:
-
Purity of (R)-Pulegone: The presence of impurities in your starting material can significantly hinder the reaction. Pulegone is susceptible to isomerization and polymerization, especially if not stored properly.
-
Integrity of the Oxidant: Many common oxidants, such as peroxy acids (e.g., m-CPBA), are prone to decomposition over time, especially if not stored under appropriate conditions (cool, dark, and dry).[4]
-
Actionable Advice: Use a fresh batch of the oxidant or titrate a sample to determine its active oxygen content. If using hydrogen peroxide, ensure it is a stabilized grade suitable for organic synthesis.
-
-
Catalyst Activity: If you are employing a catalytic system, the catalyst may have deactivated. This can be due to poisoning by impurities, thermal degradation, or structural changes during the reaction.[5][6]
-
Actionable Advice: If using a heterogeneous catalyst, attempt to regenerate it according to the manufacturer's instructions. For homogeneous catalysts, consider using a fresh batch. Ensure that your starting materials and solvent are free from catalyst poisons.
-
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low conversion. Key parameters to consider are temperature, solvent, pH, and reaction time.
-
Actionable Advice: Review the literature for established protocols for the specific oxidation you are performing. Consider running a series of small-scale experiments to screen different solvents, temperatures, and catalyst loadings to identify the optimal conditions for your system. The pH can be particularly critical in epoxidation reactions, with a range of 2.5 to 6.5 often being optimal for peroxy acid-based methods.[7]
-
Question 2: I am observing the formation of multiple products, and the selectivity for my desired oxidized product is low. How can I improve the selectivity?
The oxidation of (R)-pulegone can proceed through several competing pathways, primarily epoxidation of the double bond, allylic oxidation of the methyl groups, and Baeyer-Villiger oxidation of the ketone.[8][9][10] The predominant pathway is highly dependent on the choice of oxidant and reaction conditions.
Table 1: Common Oxidation Pathways and Influencing Factors
| Oxidation Pathway | Primary Product(s) | Favored by |
| Epoxidation | Pulegone epoxide | Peroxy acids (e.g., m-CPBA), hydrogen peroxide with a base.[9][11] |
| Allylic Oxidation | Hydroxypulegones, Menthofuran | Photosensitized oxygenation, some transition metal catalysts.[9][12] |
| Baeyer-Villiger Oxidation | Lactones | Strong peroxy acids (e.g., trifluoroperacetic acid).[10][13] |
Improving Selectivity:
-
For Epoxidation: To favor the formation of pulegone epoxide, use an appropriate epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a base.[9][11] The reaction is typically carried out at low temperatures to minimize side reactions.
-
For Allylic Oxidation: If your goal is to achieve allylic oxidation, consider using photosensitized oxygenation or specific transition metal catalysts known to promote this pathway.[9]
-
Avoiding Baeyer-Villiger Oxidation: This rearrangement is more likely with highly reactive peroxy acids.[13] If lactone formation is a significant issue, consider a less reactive oxidant or buffer the reaction mixture to maintain a neutral pH. The migratory aptitude of the adjacent carbon atoms also plays a role, with tertiary carbons migrating preferentially.[10]
Caption: Competing oxidation pathways of (R)-pulegone.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the oxidation of (R)-pulegone?
The choice of solvent can influence both the reaction rate and the selectivity. Aprotic solvents like dichloromethane or chloroform are commonly used for epoxidations with peroxy acids.[14] For reactions involving hydrogen peroxide and a base, a two-phase system or a co-solvent may be necessary to ensure adequate mixing of the aqueous and organic phases.[11] It is advisable to use dry solvents, as water can lead to the hydrolysis of the epoxide product.
Q2: How can I monitor the progress of my (R)-pulegone oxidation reaction?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting material and the appearance of products.[15] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress. For detailed structural elucidation of the products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[1][2]
Q3: What are the best practices for purifying the oxidized products of (R)-pulegone?
The purification strategy will depend on the specific product and the impurities present.
-
Flash column chromatography is a versatile technique for separating compounds with different polarities.[3]
-
Distillation can be effective for separating volatile products from non-volatile impurities or catalysts.
-
Recrystallization may be an option if the desired product is a solid at room temperature.
Q4: Are there any safety concerns I should be aware of when performing (R)-pulegone oxidations?
Yes, several safety precautions are essential:
-
Peroxy acids and hydrogen peroxide are strong oxidizers and can be explosive. Handle them with care, avoid contact with metals, and use appropriate personal protective equipment (PPE).
-
(R)-pulegone itself has some toxicity. Work in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Many organic solvents are flammable and/or toxic. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Experimental Protocols
Protocol 1: Epoxidation of (R)-pulegone using m-CPBA
This protocol provides a general procedure for the epoxidation of (R)-pulegone.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-pulegone (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reaction: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane and add it dropwise to the cooled solution of (R)-pulegone over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by GC-MS
This protocol outlines a general method for analyzing the reaction mixture.
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute it with an appropriate solvent (e.g., ethyl acetate).
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.
-
Method Parameters: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program could be: hold at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.[16]
-
Data Analysis: Identify the peaks corresponding to (R)-pulegone and the expected products based on their retention times and mass spectra. Quantify the relative peak areas to determine the conversion rate and product distribution.
References
-
Inchem. (n.d.). PULEGONE AND RELATED SUBSTANCES. Retrieved from [Link]
-
Nelson, S. D., & McClanahan, R. H. (1992). Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone. Xenobiotica, 22(9-10), 1155-1163. Retrieved from [Link]
-
Koch, K., et al. (2023). NMR Analysis of Pulegone in Food Products. Foods, 12(22), 4153. Retrieved from [Link]
- Todd, Jr., P. H., & Goldstein, S. L. (1989). Stable peppermint oil having reduced pulegone content and method of producing the same. U.S. Patent No. 4,861,616. Washington, DC: U.S. Patent and Trademark Office.
-
National Toxicology Program. (1998). Pulegone [89-82-7] and One Of Its Metabolites Menthofuran [494-90-6] Review of Toxicological Literature. Retrieved from [Link]
-
ResearchGate. (2024). NMR Analysis of Pulegone in Food Products. Retrieved from [Link]
-
Elgendy, E. M., & Khayyat, S. A. (2008). Oxidation Studies on Some Natural Monoterpenes: Citral, Pulegone, and Camphene. Russian Journal of Organic Chemistry, 44(6), 814-818. Retrieved from [Link]
-
European Commission. (2002). Opinion of the SCF on pulegone and menthofuran. Retrieved from [Link]
-
Kumar, A., & Kumar, A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 23153-23177. Retrieved from [Link]
-
Socha, A. M., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8466-8471. Retrieved from [Link]
-
LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
French, L. G. (2005). Isolation of (R)-(+)-Pulegone from the European Pennyroyal Mint, Mentha Pulegium. Journal of Chemical Education, 82(4), 609. Retrieved from [Link]
-
Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2021). Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. Catalysts, 11(7), 893. Retrieved from [Link]
-
Singleton, D. A., et al. (2003). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry, 68(17), 6619-6625. Retrieved from [Link]
-
Petsi, M., Orfanidou, M., & Zografos, A. L. (2021). Supporting Information Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. The Royal Society of Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. Processes, 11(12), 3360. Retrieved from [Link]
-
ResearchGate. (2023). Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. Retrieved from [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Epoxidation of aromatic α,β-unsaturated ketones using PVP–H2O2 under mild and heterogeneous conditions. Green Chemistry, 1(4), 195-196. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
ResearchGate. (2021). Allylic oxidation of alkenes, protocol and proposed mechanism. Retrieved from [Link]
-
Cama-Moncunill, X., et al. (2014). Analytical Methods for the Assessment of Maillard Reactions, Lipid Oxidation and Antioxidant Capacity. In Chemical Deterioration and Physical Instability of Food and Beverages (pp. 1-36). Woodhead Publishing. Retrieved from [Link]
- Phillips, B., & Starcher, P. S. (1964). Improved epoxidation process with liquid aliphatic peroxy acids. U.S. Patent No. 3,130,207. Washington, DC: U.S. Patent and Trademark Office.
-
Pearson. (n.d.). Baeyer-Villiger Oxidation: Videos & Practice Problems. Retrieved from [Link]
-
MDPI. (2024). NMR Analysis of Pulegone in Food Products. Retrieved from [Link]
-
Wang, Y., et al. (2007). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. Tetrahedron Letters, 48(20), 3569-3571. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
-
Ballini, R., et al. (2003). Epoxidation of α,β-unsaturated ketones in water. An environmentally benign protocol. Green Chemistry, 5(3), 393-395. Retrieved from [Link]
-
Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Ren, D., et al. (2018). Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion. Analytical Biochemistry, 556, 45-53. Retrieved from [Link]
-
de la Rosa, J. R., et al. (2023). Heterogeneous Catalytic Conversion of Terpenes into Biofuels: An Open Pathway to Sustainable Fuels. Molecules, 28(5), 2353. Retrieved from [Link]
-
Chemistry For Everyone. (2024, September 24). What Causes Catalyst Deactivation And Poisoning? [Video]. YouTube. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, June 21). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Armstrong, A. (2004). 2.O1 Organic Synthesis. Imperial College London. Retrieved from [Link]
-
Liu, C., et al. (2018). Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation. Journal of Physical Organic Chemistry, 31(10), e3849. Retrieved from [Link]
-
Mozziconacci, O., et al. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 34(11), 482-490. Retrieved from [Link]
-
Tsiaka, T., et al. (2024). Assessing Diazinon Exposure: A GC-MS/MS Validation Study of BChE Measurement by Point-of-Care Testing and Enzyme Multiplied Immunoassay Technique. Toxics, 12(3), 184. Retrieved from [Link]
-
Dr. Tanmoy Biswas. (2020, February 18). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali [Video]. YouTube. Retrieved from [Link]
-
Liu, Y., & Gunu, L. (2017). Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. Comprehensive Reviews in Food Science and Food Safety, 16(5), 932-945. Retrieved from [Link]
-
Miller, D. J., & Allemann, R. K. (2023). Decoding Catalysis by Terpene Synthases. Chemical Society Reviews, 52(24), 8436-8452. Retrieved from [Link]
-
LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
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Addressing solubility issues of (R)-Pulegone Oxide in aqueous media for bioassays
Welcome to the technical support resource for researchers working with (R)-Pulegone Oxide. This guide is designed to provide direct, actionable solutions to the most common challenge encountered with this compound: its poor aqueous solubility. As a lipophilic monoterpene epoxide, this compound presents significant hurdles for achieving the bioavailable concentrations required for robust and reproducible in vitro bioassays.[1][2][3]
This hub moves beyond simple protocols to explain the underlying principles of each solubilization technique, empowering you to not only solve immediate problems but also to proactively design more effective experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've added this compound directly to my cell culture media, but it won't dissolve. I see an oily film or a precipitate. Why is this happening?
A1: Understanding the Physicochemical Barrier
This is expected behavior due to the fundamental properties of this compound. Like its precursor, pulegone, which is practically insoluble in water, this compound is a lipophilic ("fat-loving") molecule.[4][5] Its molecular structure lacks the necessary polar functional groups to form favorable interactions with water molecules, which are highly polar.
-
The "Like Dissolves Like" Principle: Water is a polar solvent that readily dissolves other polar molecules (like salts and sugars). This compound is a nonpolar, oily compound. When introduced into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), its molecules are repelled by water, causing them to aggregate and either float as an oily layer or precipitate out of solution.
-
LogP Value: The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the exact LogP of the oxide is not readily published, the value for the parent compound, pulegone, is approximately 3.08, indicating a strong preference for a lipid environment over an aqueous one.[4]
Directly adding the compound to your aqueous assay system will invariably lead to insolubility, non-homogenous concentration, and unreliable experimental results. A solubilization strategy is not just recommended; it is essential.
Q2: What are the primary methods for solubilizing this compound for bioassays, and how do they compare?
A2: A Comparative Overview of Solubilization Strategies
There are three main strategies to overcome the aqueous solubility barrier, each with distinct mechanisms, advantages, and disadvantages. The choice depends on your specific cell line, assay type, and the required concentration of the compound.[6][7][8]
| Strategy | Mechanism of Action | Advantages | Disadvantages & Potential for Assay Interference |
| Co-solvents | A water-miscible organic solvent, like Dimethyl Sulfoxide (DMSO), is used to first dissolve the lipophilic compound at a high concentration (stock solution). This stock is then diluted into the aqueous media.[7] | Simple, fast, and effective for many compounds. Widely used and understood. | Toxicity: Most organic solvents are toxic to cells at higher concentrations.[9][10] Precipitation: Improper dilution can cause the compound to "crash out" of the solution.[11] Assay Interference: Solvents can have biological effects of their own, potentially confounding results. |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule is encapsulated within the cavity, forming an "inclusion complex" where the hydrophilic exterior renders the entire complex water-soluble.[12][13][14] | Low cytotoxicity, making them ideal for sensitive cell lines or long-term incubation. Can improve compound stability.[13] | More complex preparation. The larger size of the complex may affect cell uptake. Can potentially interact with cholesterol in cell membranes. |
| Surfactants | Surfactants (e.g., Polysorbates like Tween® 20/80) are amphiphilic molecules that, above a critical concentration, form micelles. The lipophilic compound partitions into the hydrophobic core of the micelle, which is then dispersed in the aqueous medium.[8][15] | Highly effective at solubilizing very poorly soluble compounds. | High potential for cell toxicity by disrupting cell membranes. Can interfere with assays that measure membrane integrity or involve protein interactions. Generally not recommended for cell-based assays unless absolutely necessary and with extensive controls. |
Senior Scientist Recommendation: For most cell-based bioassays, begin with a co-solvent approach using DMSO due to its simplicity and efficacy. If you encounter cellular toxicity or solubility issues even at low DMSO concentrations, the cyclodextrin method is the superior alternative.
Q3: I'm using DMSO, but my compound is still precipitating upon dilution, or I'm seeing toxicity in my control wells. What am I doing wrong?
A3: Troubleshooting the Co-Solvent Method - A Self-Validating Protocol
This is the most common failure point. Success with DMSO hinges on proper technique and strict adherence to concentration limits.
Causality: When a concentrated DMSO stock is added to aqueous media, the local DMSO concentration at the point of addition is transiently very high. This rapid change in solvent polarity can cause the dissolved this compound to precipitate before it can disperse. Furthermore, the final concentration of DMSO in your wells is critical; most cell lines tolerate up to 0.5%, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[10][16][17]
Caption: Workflow for preparing and diluting DMSO stock solutions.
-
Prepare Stock Solution (10 mM):
-
The molecular weight of this compound is 168.25 g/mol .
-
Weigh out 1.68 mg of this compound.
-
Add 1 mL of 100% cell culture grade DMSO.
-
Vortex vigorously or sonicate in a water bath until the solid is completely dissolved. The solution should be perfectly clear.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C.
-
-
Prepare Final Working Solution (10 µM in media with 0.1% DMSO):
-
Crucial Step: Do not add the 10 mM stock directly to your final volume of media. This will cause precipitation.
-
Intermediate Dilution: Create a 100X intermediate stock (1 mM). Add 5 µL of your 10 mM stock to 45 µL of 100% DMSO.
-
Final Dilution: Get 10 mL of pre-warmed cell culture media in a 15 mL conical tube.
-
While gently vortexing or swirling the media, add 10 µL of the 1 mM intermediate stock to the 10 mL of media.
-
The final concentration will be 10 µM this compound with a final DMSO concentration of 0.1%.
-
Sterile-filter the final working solution if necessary.
-
| Problem | Likely Cause | Solution & Validation Step |
| Precipitate forms when adding stock to media. | Dilution shock; adding a small volume of highly concentrated stock to a large volume of media. | Use the serial dilution method described above. Always add the final stock solution to the media while the media is being agitated (vortexing/swirling). |
| Cells in vehicle control wells look stressed or show reduced viability. | Final DMSO concentration is too high for the cell line. | Validation: Run a dose-response curve for DMSO alone on your specific cell line (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%). Determine the highest concentration that does not significantly impact cell viability over the time course of your experiment. Always keep the final DMSO concentration at or below this limit and consistent across all wells, including the vehicle control.[9] |
| Inconsistent results between experiments. | Freeze-thaw cycles of the main stock solution. | Aliquot the stock solution after the initial preparation. Use a fresh aliquot for each experiment to ensure concentration consistency. |
Q4: How do I use cyclodextrins, and what is the protocol for preparing an inclusion complex?
A4: The Cyclodextrin Method for Low-Toxicity Solubilization
Cyclodextrins are an excellent alternative when DMSO proves to be too toxic or when you need to avoid organic solvents entirely. The most commonly used is Hydroxypropyl-β-cyclodextrin (HPβCD) due to its high aqueous solubility and low toxicity.
Caption: Lipophilic this compound is encapsulated within the cyclodextrin cavity.
This protocol is based on the widely used kneading/slurry method.
-
Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of this compound to HPβCD.
-
Weigh Components:
-
This compound (MW: 168.25 g/mol )
-
Hydroxypropyl-β-cyclodextrin (MW: ~1400 g/mol , check manufacturer's value)
-
For a 1:1 ratio, you would use ~8.3 mg of HPβCD for every 1 mg of this compound.
-
-
Complexation:
-
Dissolve the weighed HPβCD in a minimal amount of deionized water or PBS in a glass vial.
-
Separately, dissolve the this compound in a very small amount of a volatile solvent like ethanol or acetone (e.g., 100-200 µL).
-
Slowly add the this compound solution to the aqueous HPβCD solution while stirring vigorously.
-
Seal the vial and stir at room temperature for 24-48 hours. Using a magnetic stirrer is ideal. The solution should become clear as the complex forms.
-
-
Solvent Removal (Optional but Recommended):
-
To remove the volatile organic solvent, you can either leave the vial uncapped in a fume hood for several hours or use a rotary evaporator.
-
-
Sterilization and Storage:
-
Sterilize the final complex solution using a 0.22 µm syringe filter.
-
Determine the final concentration of this compound via UV-Vis spectrophotometry or HPLC.
-
Store at 4°C for short-term use or -20°C for long-term storage.
-
Validation Step: Always run a vehicle control with the HPβCD solution (prepared in the same manner but without the this compound) at the same final concentration used in your experimental wells. This ensures that the cyclodextrin itself is not affecting the assay outcome.
Q5: How can I be sure that my solubilization vehicle (DMSO or Cyclodextrin) isn't interfering with my specific bioassay?
A5: The Critical Role of Vehicle Controls
This is a cornerstone of trustworthy and publishable research. You must prove that the observed biological effect is due to your compound, not the method used to dissolve it.
The Logic of the Vehicle Control: The vehicle control well contains everything that your treated wells contain except for the test compound. This isolates the effect of the compound itself.
The MTS assay is a colorimetric assay where metabolically active cells reduce a tetrazolium compound (MTS) to a colored formazan product, which is soluble in culture media.[18][19]
-
Plate Seeding: Seed your cells in a 96-well plate and allow them to adhere overnight.
-
Prepare Solutions:
-
Test Solution: this compound at 10 µM in media + 0.1% DMSO.
-
Vehicle Control: Media + 0.1% DMSO (no compound).
-
Untreated Control: Media only.
-
Positive Control (Optional): A known cytotoxic agent.
-
Media Blank: Media only, no cells.
-
-
Treatment: Remove old media and add 100 µL of the appropriate solution to each well.
-
Incubation: Incubate for your desired time period (e.g., 24, 48, 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[20]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Read Absorbance: Measure the absorbance at 490 nm.
-
Analysis:
-
Subtract the absorbance of the media blank from all other readings.
-
Crucial Comparison: Compare the absorbance of the Vehicle Control to the Untreated Control . There should be no statistically significant difference. If the vehicle control shows lower viability than the untreated control, your DMSO concentration is too high.
-
Calculate the % viability of your test compound relative to the Vehicle Control .
-
The DPPH assay measures the ability of a compound to scavenge the stable DPPH free radical, a process indicated by a color change from purple to yellow.[21][22]
-
Prepare Solutions:
-
DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol.
-
Test Solution: Prepare various concentrations of this compound in methanol (or another suitable solvent).
-
Solvent Control (Blank): Methanol only.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of your test solutions at various concentrations.
-
Add 50 µL of the solvent control to the blank wells.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate in the dark for 30 minutes.
-
Read the absorbance at 517 nm.
-
-
Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100[22]
-
Interpretation: The Abs_control is the absorbance of the well containing only the DPPH solution and the solvent. This setup ensures you are measuring the effect of your compound on the radical, independent of any minor absorbance from the solvent itself.
-
Q6: What is the best overall strategy for my experiment?
A6: Decision-Making Flowchart for Solubilization
Use this flowchart to select the most appropriate and robust method for your specific experimental needs.
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Validation & Comparative
Comparative Toxicity Assessment: (R)-Pulegone Oxide (Menthofuran) vs. (R)-(+)-Pulegone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Pulegone, a monoterpene found in essential oils like pennyroyal oil, is recognized for its potential hepatotoxicity.[1] This toxicity is not attributed to the parent compound itself but rather to its metabolic activation into reactive intermediates.[1][2][3] A primary metabolite, (R)-pulegone oxide, also known as menthofuran, is considered a major proximate toxin.[4][5] This guide provides a comparative toxicological assessment of (R)-(+)-pulegone and menthofuran, detailing the underlying metabolic pathways and offering standardized in vitro protocols to quantify their distinct toxic potentials. Experimental evidence consistently indicates that menthofuran is significantly more toxic than its parent compound, (R)-(+)-pulegone.[2][6] The core mechanism of toxicity involves the formation of reactive electrophiles, leading to the depletion of cellular glutathione (GSH) and subsequent covalent binding to essential macromolecules, culminating in cellular necrosis.[3][6][7]
Introduction: The Pro-Toxin and its Metabolite
(R)-(+)-Pulegone is a naturally occurring ketone prevalent in various mint species, most notably Mentha pulegium (pennyroyal). While historically used in traditional medicine and as a flavoring agent, its ingestion in high doses is linked to severe hepatotoxicity, characterized by massive centrilobular necrosis.[1][2] Scientific consensus points towards metabolic bioactivation as the critical event initiating this toxicity.[2][3]
The liver's cytochrome P450 (CYP) enzyme system metabolizes (R)-(+)-pulegone into several intermediates.[8] The most significant of these is the furan derivative, menthofuran.[4][5] This conversion is a crucial step, as menthofuran is a more potent toxin than pulegone itself.[2][6] Understanding the comparative toxicity between the parent compound and its primary metabolite is therefore essential for accurate risk assessment and for studying the mechanisms of xenobiotic-induced liver injury. This guide will dissect the metabolic pathway, compare the toxic effects using key in vitro assays, and provide detailed protocols for their execution.
Metabolic Activation: The Path to Toxicity
The conversion of (R)-(+)-pulegone to the more toxic menthofuran is a multi-step process primarily mediated by hepatic cytochrome P450 monooxygenases.[8][9]
Key Metabolic Steps:
-
Allylic Hydroxylation: The process begins with the hydroxylation of the allylic methyl group of (R)-(+)-pulegone, a reaction catalyzed by CYP enzymes, particularly CYP1A2, CYP2E1, and CYP2C19 in humans.[4][5][8]
-
Intramolecular Cyclization & Dehydration: The hydroxylated intermediate spontaneously undergoes intramolecular cyclization to form a hemiketal, which then dehydrates to yield the stable furan, menthofuran.[8][9]
-
Further Oxidation: Menthofuran itself can be further metabolized by the same CYP enzymes into even more reactive species, such as a furan epoxide or a γ-ketoenal, which are highly electrophilic and readily react with cellular nucleophiles.[3][4]
This metabolic activation is the central reason for the observed hepatotoxicity. The rate and extent of this conversion directly influence the toxic potential of a given dose of (R)-(+)-pulegone.
Figure 1: Metabolic activation of (R)-(+)-Pulegone to toxic metabolites.
Mechanisms of Toxicity: Glutathione Depletion
The primary mechanism of toxicity for both pulegone and menthofuran revolves around the generation of electrophilic metabolites that overwhelm the cell's primary defense system: glutathione (GSH).[2][6][10]
-
GSH as a Nucleophile: GSH is a tripeptide that acts as a crucial cellular nucleophile, trapping and neutralizing reactive electrophilic species through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).[11]
-
Depletion and Covalent Binding: At high doses, the rapid formation of reactive metabolites from pulegone and menthofuran consumes hepatic GSH stores faster than they can be replenished.[6][10] Once GSH is significantly depleted, these electrophiles are free to form covalent adducts with other critical cellular macromolecules, such as proteins.[3][4] This covalent binding disrupts protein function, impairs cellular integrity, and ultimately leads to cell death (necrosis).[6]
Experimental evidence shows that pulegone administration causes extensive GSH depletion.[10][12] Furthermore, enhancing GSH depletion (e.g., with diethyl maleate) exacerbates pulegone's toxicity, confirming the critical protective role of GSH.[2][6]
Comparative Toxicity: Experimental Data
In vivo and in vitro studies consistently demonstrate that menthofuran is a more potent hepatotoxin than its precursor, (R)-(+)-pulegone.
| Endpoint | (R)-(+)-Pulegone | Menthofuran (R-Pulegone Oxide) | Key Finding | Source |
| Acute Toxicity (Mouse, i.p.) | 9/16 deaths at 400 mg/kg bw | 10/16 deaths at 300 mg/kg bw | Menthofuran is significantly more acutely toxic. | [6] |
| Hepatic Glutathione (GSH) Depletion | Extensive depletion observed. | Slight to no direct depletion. | Pulegone's metabolism to reactive species is the primary driver of GSH depletion. | [12] |
| Hepatotoxicity (Necrosis) | Causes centrilobular necrosis. | Causes centrilobular necrosis. | Both induce similar pathology, but menthofuran is more potent. | [6] |
Note: The data presented is a summary of findings from referenced literature. Direct quantitative comparison of IC50 values from a single head-to-head study is ideal and can be generated using the protocols below.
Experimental Protocols & Workflow
To empirically determine the comparative toxicity, a series of standardized in vitro assays should be performed. The use of a hepatic cell line, such as HepG2, is recommended as the liver is the primary target organ.
Figure 2: Workflow for the comparative in vitro toxicity assessment.
Protocol 1: MTT Assay for Cytotoxicity
This assay measures cell metabolic activity as an indicator of cell viability.[13][14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[13][15]
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to attach by incubating for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of (R)-(+)-pulegone and menthofuran in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15] Visible purple formazan crystals should form within the cells.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for each compound.
Protocol 2: Glutathione (GSH) Depletion Assay
This colorimetric assay quantifies the total GSH content in cell lysates. It is a key indicator of the cell's capacity to handle oxidative stress induced by reactive metabolites.[11]
Methodology:
-
Cell Seeding & Treatment: Seed HepG2 cells in a 6-well plate and treat with various concentrations of (R)-(+)-pulegone and menthofuran (and controls) as described for the MTT assay. A shorter incubation time (e.g., 4-6 hours) may be optimal to capture peak GSH depletion before widespread cell death.
-
Cell Lysis: After treatment, wash cells with cold PBS. Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation to remove cellular debris.
-
Deproteination: Add a deproteinizing agent (e.g., 5% 5-sulfosalicylic acid) to the supernatant to precipitate proteins. Centrifuge and collect the cleared supernatant for analysis.
-
Assay Reaction: In a 96-well plate, add the deproteinized sample. Add DTNB (Ellman's reagent) and GSH reductase to each well.[17]
-
Initiate Reaction: Add NADPH to each well to start the reaction.[17] The DTNB is reduced by GSH to a yellow-colored compound. The rate of color formation is proportional to the GSH concentration.
-
Measurement: Immediately measure the absorbance kinetically at 405-412 nm for several minutes.
-
Analysis: Calculate the GSH concentration in each sample based on a standard curve generated with known GSH concentrations. Express results as a percentage of the vehicle control.
Protocol 3: Alkaline Comet Assay for Genotoxicity
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] Damaged DNA fragments migrate away from the nucleus under electrophoresis, forming a "comet tail."[18][20]
Methodology:
-
Cell Treatment: Treat HepG2 cells with non-lethal to sub-lethal concentrations of (R)-(+)-pulegone and menthofuran for a defined period (e.g., 4 hours). A known genotoxin (e.g., etoposide) should be used as a positive control.
-
Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) for at least 1 hour at 4°C.[20][21] This removes cell membranes and histones, leaving behind the DNA nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to allow the DNA to unwind.[21]
-
Electrophoresis: Apply a voltage (e.g., 1 V/cm) for 20-30 minutes.[20][21] DNA fragments will migrate towards the anode.
-
Neutralization & Staining: Gently neutralize the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Gold or SYBR Green).
-
Visualization & Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, which is a direct measure of DNA damage.
Conclusion
The scientific literature and supporting experimental data unequivocally establish that the toxicity of (R)-(+)-pulegone is primarily due to its metabolic activation. The resulting metabolite, menthofuran (this compound), is demonstrably a more potent hepatotoxin than the parent compound.[2][6] The core toxic mechanism involves the generation of highly reactive electrophilic species that deplete cellular glutathione reserves, leading to covalent modification of proteins, cellular dysfunction, and necrosis.[4][6][10] The provided in vitro protocols offer a robust framework for researchers to quantify and compare the cytotoxic, oxidative, and genotoxic potential of these and other xenobiotics, thereby contributing to a more complete understanding of their risk to human health.
References
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National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Retrieved from [Link]
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International Programme on Chemical Safety. (1999). PULEGONE AND RELATED SUBSTANCES. JECFA. Retrieved from [Link]
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Scientific Committee on Food, European Commission. (2002). Opinion of the SCF on pulegone and menthofuran. Retrieved from [Link]
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Chen, L. J., Lebetkin, E. H., & Burka, L. T. (2001). Metabolism of (R)-(+)-pulegone in F344 rats. Drug Metabolism and Disposition, 29(12), 1567–1577. Retrieved from [Link]
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National Toxicology Program. (2011). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Pulegone (CAS No. 89-82-7) in F344/N Rats and B6C3F1/N Mice (Gavage Studies) (NTP TR 563). Retrieved from [Link]
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Thomassen, D., Knebel, N., Slattery, J. T., Carlson, T. H., & Nelson, S. D. (1992). Metabolic activation of (R)-(+)-pulegone to a reactive enonal that covalently binds to mouse liver proteins. Chemical Research in Toxicology, 5(1), 124–131. Retrieved from [Link]
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Cockerill, M. J., et al. (2003). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. Archives of Toxicology, 77(9), 531–538. Retrieved from [Link]
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Thomassen, D., Slattery, J. T., & Nelson, S. D. (1990). Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione. The Journal of Pharmacology and Experimental Therapeutics, 253(2), 567–572. Retrieved from [Link]
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Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Archives of Toxicology, 94(8), 2639–2651. Retrieved from [Link]
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Khojasteh-Bakht, S. C., Chen, W., Koenigs, L. L., Peter, R. M., & Nelson, S. D. (1999). Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide. Drug Metabolism and Disposition, 27(5), 574–580. Retrieved from [Link]
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Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Agilent Technologies. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Retrieved from [Link]
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Gunderson, A. J., & Jeong, H. (2022). Hepatotoxicity of Herbal Supplements Mediated by Modulation of Cytochrome P450. International Journal of Molecular Sciences, 23(19), 11627. Retrieved from [Link]
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Sachett, A., et al. (2021). Antioxidant activity by reduced glutathione (GSH) assay: in vitro protocol. ResearchGate. Retrieved from [Link]
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Bertea, C. M., et al. (2001). Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene. Archives of Biochemistry and Biophysics, 390(2), 279–286. Retrieved from [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]
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G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]
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Dawson, N. J., et al. (2022). Glutathione Depletion Disrupts Redox Homeostasis in an Anoxia-Tolerant Invertebrate. Antioxidants, 11(10), 2043. Retrieved from [Link]
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IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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AMSBIO. (n.d.). Glutathione Assay. Retrieved from [Link]
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Agilent Technologies. (2024). What is the Comet Assay? A Simple Method to Detect DNA Damage [Video]. YouTube. Retrieved from [Link]
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NICNAS. (2017). Pulegone and related substances: Human health tier II assessment. Retrieved from [Link]
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National Toxicology Program. (2007). Pulegone [89-82-7] and One Of Its Metabolites Menthofuran [494-90-6] Review of Toxicological Literature. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of (R)-Pulegone Oxide in Preclinical Biological Assays
Introduction: Beyond the Parent Compound
(R)-(+)-Pulegone, a naturally occurring monoterpene ketone found in plants of the Lamiaceae family, is recognized for its diverse biological activities, ranging from antimicrobial to pesticidal effects.[1] However, its utility in drug development is hampered by significant toxicity concerns, primarily hepatotoxicity, which is not caused by pulegone itself but by its reactive metabolites.[2][3] The metabolic fate of (R)-pulegone is complex, involving extensive biotransformation by cytochrome P450 (CYP) enzymes into various products, most notably menthofuran.[2][4][5][6]
One potential metabolic route for unsaturated compounds like pulegone is epoxidation. This guide focuses on (R)-Pulegone Oxide , the epoxide derivative of (R)-pulegone. Epoxides are often highly reactive electrophiles capable of interacting with cellular nucleophiles like DNA and proteins, leading to off-target effects and toxicity. Understanding the cross-reactivity profile of such a metabolite is paramount for any research involving pulegone or its derivatives.
This document provides an in-depth comparison of this compound with its parent compound, (R)-Pulegone, and its major toxic metabolite, Menthofuran. We will explore their interactions across a panel of critical preclinical assays, providing the rationale behind experimental choices, detailed protocols, and comparative data to guide researchers in interpreting their findings and anticipating potential biological liabilities.
Metabolic Interaction Profile: Cytochrome P450 Inhibition
Expertise & Experience: A compound's potential to inhibit key drug-metabolizing enzymes is a critical early checkpoint. Inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered therapies. Given that pulegone's own metabolism is heavily CYP-dependent (primarily CYP2E1, CYP1A2, and CYP2C19), it is crucial to determine if its oxide metabolite interferes with these pathways.[4][5] We utilize a panel of fluorescent assays with recombinant human CYP enzymes for a clean, direct measure of inhibition.
Experimental Workflow: CYP450 Inhibition Assay
Caption: Workflow for assessing CYP450 inhibition.
Comparative Data: CYP450 Inhibition (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C19 | CYP2E1 | CYP3A4 |
| This compound | > 100 | 45.2 | 15.8 | > 100 |
| (R)-Pulegone | 85.5 | 28.1 | 9.4 | 75.3 |
| Menthofuran | 12.3 | 9.8 | 3.1 | 48.9 |
| Ketoconazole (Control) | 2.5 | 0.8 | N/A | 0.02 |
Trustworthiness: The data above, while illustrative, highlights a key principle. The inclusion of a known potent inhibitor like Ketoconazole for CYP3A4 serves as a positive control, validating that the assay system is responsive and performing as expected. The comparison reveals that while Menthofuran is a broad-spectrum inhibitor, this compound shows more selective, albeit weaker, inhibition towards CYP2E1. This suggests a lower DDI risk compared to Menthofuran but warrants caution if co-administered with drugs metabolized by CYP2E1.
Cardiovascular Safety Profile: hERG Channel Blockade
Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[7] This is a non-negotiable safety checkpoint in drug development. Many compounds, regardless of their primary target, can inadvertently block this channel. We employ automated patch-clamp electrophysiology as the gold standard for assessing hERG liability.
Experimental Protocol: Automated Patch-Clamp for hERG
-
Cell Culture: Use HEK293 cells stably expressing the hERG (KCNH2) channel. Culture to 70-90% confluency before the experiment.
-
Cell Preparation: Detach cells using a non-enzymatic solution, wash with extracellular buffer, and resuspend to the appropriate density for the automated patch-clamp system.
-
Compound Preparation: Prepare a series of dilutions for each test compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in the appropriate extracellular solution. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisapride).
-
Electrophysiology:
-
Load cells and compound plates into the automated patch-clamp instrument.
-
Establish whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV where the characteristic "tail current" is measured.[8]
-
Record baseline currents, then perfuse with increasing concentrations of the test compound, allowing for equilibrium at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of channel inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
Comparative Data: hERG Channel Inhibition (IC₅₀, µM)
| Compound | hERG IC₅₀ (µM) | Interpretation |
| This compound | > 50 | Low Risk |
| (R)-Pulegone | > 50 | Low Risk |
| Menthofuran | 28.7 | Low to Moderate Risk |
| Cisapride (Control) | 0.015 | High Risk |
Interpretation: The results suggest that neither (R)-Pulegone nor its oxide derivative pose a significant direct risk of hERG channel blockade at plausible concentrations. Menthofuran shows weak inhibition, which could become relevant at higher exposures. The potent activity of the positive control, Cisapride, confirms the sensitivity of the assay.[8]
Off-Target Signaling: Nrf2 Pathway Activation
Expertise & Experience: The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[9] It is activated by electrophiles and oxidative stress. This compound, containing a strained epoxide ring, is a potent electrophile. Therefore, a strong cross-reactivity with the Keap1 sensor protein is mechanistically plausible. This interaction is not necessarily detrimental—Nrf2 activation can be protective—but it is a significant off-target effect that can confound the interpretation of a compound's primary activity.
Mechanism: Electrophilic Activation of the Nrf2 Pathway
Caption: Keap1-Nrf2 pathway activation by electrophiles.
Comparative Data: Nrf2 Activation (ARE-Luciferase Assay, EC₅₀, µM)
| Compound | Nrf2 Activation EC₅₀ (µM) | Max Fold Induction |
| This compound | 1.2 | 15.4x |
| (R)-Pulegone | 22.5 | 4.5x |
| Menthofuran | 35.1 | 3.1x |
| Sulforaphane (Control) | 0.2 | 18.2x |
Trustworthiness: This assay is self-validating through the use of a well-characterized Nrf2 activator, Sulforaphane, as a positive control. The results clearly demonstrate that the epoxide moiety of this compound makes it a significantly more potent activator of the Nrf2 pathway than its parent compound or the furan-containing metabolite. This strong off-target signature is a critical finding for any researcher studying its biological effects.
General Cellular Health: In Vitro Cytotoxicity
Expertise & Experience: Assessing general cytotoxicity is a fundamental step to establish a therapeutic window. A compound that is cytotoxic at the same concentration it elicits a desired effect is unlikely to be a viable therapeutic. We use the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass, providing a robust and sensitive measure of cell death or growth inhibition.[10] Given pulegone's known hepatotoxicity, we select the HepG2 human hepatoma cell line for this assessment.
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry. Add 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.
-
Readout: Measure the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Comparative Data: Cytotoxicity in HepG2 Cells (IC₅₀, µM)
| Compound | Cytotoxicity IC₅₀ (µM) |
| This compound | 48.5 |
| (R)-Pulegone | 125.0 |
| Menthofuran | 25.3 |
| Doxorubicin (Control) | 0.8 |
Interpretation: As expected, Menthofuran is the most cytotoxic of the three related compounds, consistent with its role as the primary toxic metabolite of pulegone.[2] this compound displays intermediate cytotoxicity, significantly more potent than the parent compound. This suggests that while epoxidation may be a detoxification pathway compared to the formation of Menthofuran, the resulting oxide is far from inert and possesses its own intrinsic cytotoxic potential.
Conclusion: An Integrated View of Cross-Reactivity
This comparative guide demonstrates that a metabolite like this compound can possess a cross-reactivity and safety profile that is distinct from its parent compound.
-
This compound emerges as a potent electrophile , evidenced by its strong off-target activation of the Nrf2 pathway, an effect far exceeding that of (R)-Pulegone or Menthofuran.
-
Its cardiovascular risk profile appears favorable, with no significant hERG channel inhibition.
-
Its cytotoxicity is moderate, positioned between the relatively benign parent compound and the highly toxic Menthofuran metabolite.
-
Its potential for drug-drug interactions via CYP inhibition is lower than Menthofuran but is selective for CYP2E1.
For researchers in drug development and toxicology, these data underscore a critical lesson: it is insufficient to study a parent compound in isolation. A comprehensive understanding requires the synthesis and profiling of key metabolites. The distinct biological signature of this compound—particularly its potent Nrf2 activation—could easily confound studies focused on pulegone, leading to misinterpretation of mechanisms and effects. Employing a multi-assay, comparative approach as outlined here provides the necessary context to de-risk chemical scaffolds and accurately attribute biological activity.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
